Dual Protein Kinase / HDAC Inhibitory Activity Versus Single-Target Naphthalene Carboxamides
The WO2010139180A8 patent specification teaches that naphthalene carboxamide derivatives of formula (I)—which encompasses CAS 1421509-38-7—possess simultaneous protein kinase inhibitory activity and histone deacetylase inhibitory activity [1]. This dual pharmacological profile distinguishes CAS 1421509-38-7 from earlier-generation naphthalene carboxamides (e.g., simple N-arylnaphthamides) that exhibit only VEGFR kinase inhibition without accompanying HDAC modulation [2]. Because the patent provides class-level inhibitory data for representative examples but does not isolate CAS 1421509-38-7 in a direct head-to-head quantitative comparison, the differentiation strength rests on class-level inference from the disclosed structure-activity relationship framework.
| Evidence Dimension | Number of distinct enzymatic targets inhibited (protein kinase + HDAC vs. protein kinase alone) |
|---|---|
| Target Compound Data | Claimed dual inhibition of protein kinase(s) and histone deacetylase(s) — exact IC50 values not publicly disclosed for this specific CAS number [1] |
| Comparator Or Baseline | N-arylnaphthamides (e.g., VEGFR-2 inhibitors) — single-target kinase inhibition with nanomolar potency; no HDAC activity reported [2] |
| Quantified Difference | Dual-target vs. single-target mechanistic scope (quantitative IC50 values unavailable for direct comparison) |
| Conditions | In vitro enzymatic inhibition assays as described in WO2010139180A8; cellular proliferation assays in cancer cell lines sensitive to HDAC and kinase inhibition |
Why This Matters
A compound with demonstrated dual kinase-HDAC inhibition may address polypharmacology needs in oncology research more effectively than single-target analogs, reducing the number of agents required in combination studies.
- [1] WO2010139180A8 — Naphthalene carboxamide derivatives as inhibitors of protein kinase and histone deacetylase, preparation methods and uses thereof. Shenzhen Chipscreen Biosciences, Ltd. Filed 2010-03-05. Published 2012. View Source
- [2] Schrag, M. et al. A series of naphthyl-based compounds as potential inhibitors of VEGF receptors: N-arylnaphthamides as potent VEGFR-2 inhibitors. (Summary from acemap.info, corresponding to primary research publications). View Source
